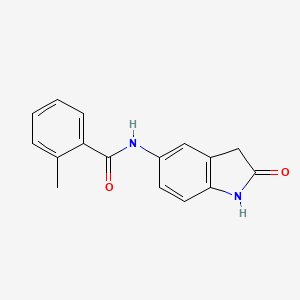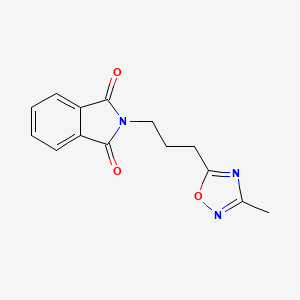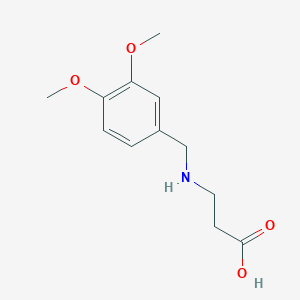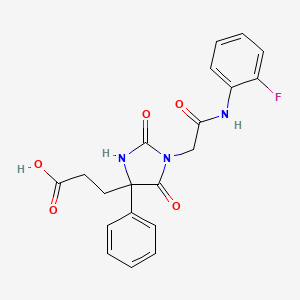![molecular formula C20H17Cl2NO4 B2426497 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797341-04-8](/img/structure/B2426497.png)
1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 2,4-dichlorophenoxyacetyl group . This group is found in certain herbicides and is known for its plant growth-regulating properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the 2,4-dichlorophenoxyacetyl group can undergo reactions typical of esters and ethers .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and reactivity can be determined experimentally. For a similar compound, pale yellow crystals were obtained with a melting point of 188–190 °C .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Spiro compounds, including isobenzofuran and benzopyran derivatives, have been synthesized and evaluated for their sigma ligand affinity and selectivity. They show subnanomolar affinity for the sigma 2 receptor site, indicating their potential in modulating sigma receptors, which are implicated in various neurological and psychiatric disorders. The structural factors affecting their affinity and selectivity have been thoroughly investigated, highlighting the importance of the N-substituent and substituents on the benzene ring for achieving high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
The spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have been synthesized as potential central nervous system (CNS) agents. Studies have shown that these compounds exhibit marked inhibition of tetrabenazine-induced ptosis, suggesting their utility as antitetrabenazine agents and potential applications in treating CNS disorders (Bauer et al., 1976).
Sigma Receptor Ligands
Further research into the structure-activity relationship (SAR) of spiro compounds has led to the development of ligands with high affinity and selectivity for sigma receptors. These compounds demonstrate the potential for development into therapeutic agents targeting sigma receptors, which play a role in the regulation of several central nervous system functions (Maier & Wünsch, 2002).
Histamine-3 Receptor Antagonists
Spiro[benzopyran-2,4'-piperidine] derivatives have been identified as high-affinity and selective antagonists for the histamine-3 receptor (H3R), showcasing potential for the treatment of disorders related to histamine function. These compounds exhibit excellent H3R affinity and selectivity, along with favorable pharmacokinetic properties (Dandu et al., 2012).
Neurokinin Receptor Antagonists
Investigations into spiro-substituted piperidines have identified compounds with potent inhibitory activity against neurokinin receptor-induced bronchoconstriction in guinea pigs, suggesting their utility as novel neurokinin receptor antagonists or dual antagonists. This presents a new avenue for the development of treatments for respiratory conditions and possibly other conditions mediated by neurokinin receptors (Kubota et al., 1998).
Mechanism of Action
Target of Action
Compounds with a similar 2,4-dichlorophenoxyacetamide structure have been evaluated as potential c-met kinase inhibitors . The c-Met kinase is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds may bind to met1160 from the hinge region of the c-met kinase . This binding could potentially inhibit the kinase activity, thereby affecting the cellular processes it regulates.
Biochemical Pathways
C-met kinase, a potential target of this compound, is known to activate several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Compounds with a similar structure have shown antiproliferative activities against certain cancer cell lines . For instance, compound 6f, a 2,4-dichlorophenoxyacetamide-chalcone hybrid, demonstrated long-term antiproliferative effects and exerted antimigratory activity on MCF-7 and A549 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQUEVRDMYCMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)
![N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2426427.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2426428.png)
![N-(4-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426431.png)
![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2426433.png)

![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)
